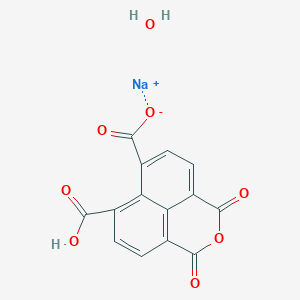
1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride, also known as naphthalene tetracarboxylic dianhydride (NTDA), is a white crystalline compound that is widely used in scientific research. This compound has a unique structure that makes it useful in various applications, such as in the synthesis of polymers, composites, and organic electronic materials.
科学的研究の応用
NTDA has been widely used in scientific research due to its unique structure and properties. It has been used in the synthesis of various polymers, such as polyimides, polyamide-imides, and polybenzoxazines. These polymers have excellent thermal stability, mechanical properties, and chemical resistance, making them useful in various applications such as coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of NTDA is not fully understood. However, it is believed that NTDA reacts with various functional groups, such as amines and alcohols, to form imide and ester linkages. This reaction leads to the formation of a cross-linked network, which gives the polymers their unique properties.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of NTDA. However, studies have shown that NTDA is not toxic to cells and does not cause significant changes in cell morphology or viability. Additionally, NTDA has been shown to have low cytotoxicity and genotoxicity, making it a promising candidate for biomedical applications.
実験室実験の利点と制限
One of the main advantages of using NTDA in lab experiments is its ability to form highly cross-linked polymers with excellent thermal stability and mechanical properties. Additionally, NTDA is easy to synthesize and can be obtained in high purity. However, one of the limitations of using NTDA is its limited solubility in water, which can make it difficult to use in aqueous-based systems.
将来の方向性
There are several future directions for the use of NTDA in scientific research. One potential application is in the development of new materials for energy storage and conversion. NTDA-based polymers have shown promise as electrode materials for lithium-ion batteries and supercapacitors. Additionally, NTDA-based materials have potential applications in the field of biomedicine, such as in drug delivery and tissue engineering. Further research is needed to fully understand the properties and potential applications of NTDA-based materials.
Conclusion:
In conclusion, NTDA is a unique compound that has been widely used in scientific research due to its ability to form highly cross-linked polymers with excellent thermal stability and mechanical properties. NTDA has potential applications in various fields, such as energy storage, biomedicine, and electronics. Further research is needed to fully understand the properties and potential applications of NTDA-based materials.
合成法
NTDA can be synthesized by the reaction of 1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride tetracarboxylic acid with acetic anhydride. This reaction produces NTDA as a white crystalline solid that is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide. The purity of NTDA can be improved by recrystallization from hot acetic acid.
特性
CAS番号 |
141193-56-8 |
|---|---|
製品名 |
1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride |
分子式 |
C14H7NaO8 |
分子量 |
326.19 g/mol |
IUPAC名 |
sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate |
InChI |
InChI=1S/C14H6O7.Na.H2O/c15-11(16)5-1-3-7-10-8(14(20)21-13(7)19)4-2-6(9(5)10)12(17)18;;/h1-4H,(H,15,16)(H,17,18);;1H2/q;+1;/p-1 |
InChIキー |
RDJGLPAABZYBBS-UHFFFAOYSA-M |
異性体SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+] |
SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+] |
正規SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+] |
その他のCAS番号 |
141193-56-8 |
同義語 |
1,3-dioxo-1H,3H-naphtho(1,8-cd)pyran-6,7-dicarboxylate 1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride 1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride, monosodium salt, monohydrate 1,4,5,8-NTCAA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



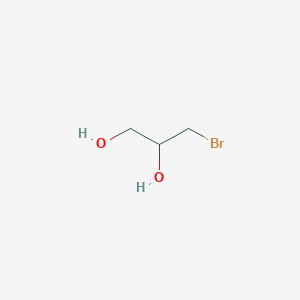
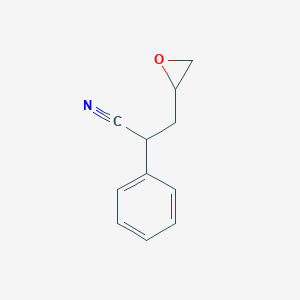
![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)
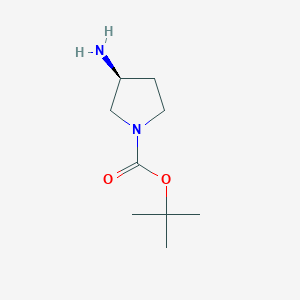
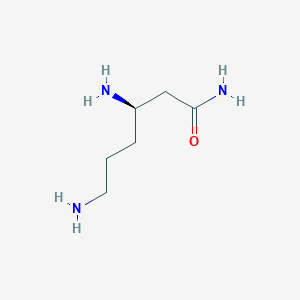
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)
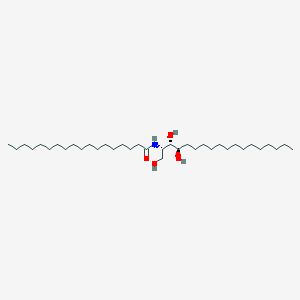
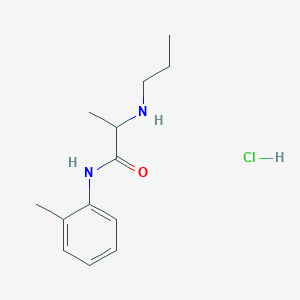
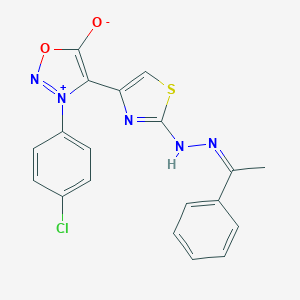
![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)
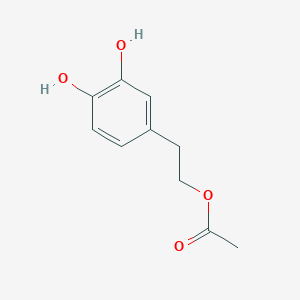
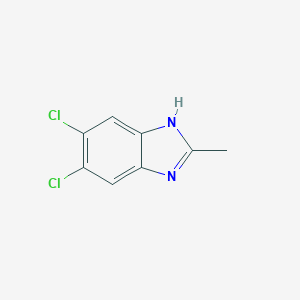
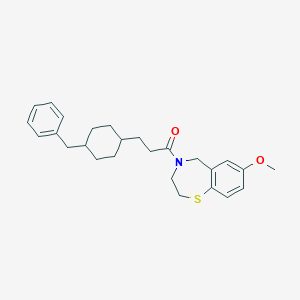
![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)